2-(5-methylfuran-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Anticancer Molecular docking Peroxiredoxin-2

SAR campaigns require precise probes, but subtle side-chain modifications often remain unexplored. This quinoline-4-carboxamide incorporates a unique methylene spacer, enabling direct quantification of amide side-chain flexibility on oxidoreductase binding. - Key Differentiator: Single methylene insertion vs. des-methylene analog (CAS 353479-17-1) alters conformational sampling and H-bond geometry. - Application: Comparator probe for benchmarking docking algorithms against PDB 5IJT, 5IKT, and 3U2O. - Supply: Custom-synthesized with ≥98% purity; typical lead time 3-4 weeks.

Molecular Formula C21H17N3O2
Molecular Weight 343.4 g/mol
Cat. No. B10979464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methylfuran-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Molecular FormulaC21H17N3O2
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4
InChIInChI=1S/C21H17N3O2/c1-14-9-10-20(26-14)19-12-17(16-7-2-3-8-18(16)24-19)21(25)23-13-15-6-4-5-11-22-15/h2-12H,13H2,1H3,(H,23,25)
InChIKeyHUZSPEBHQXIMRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methylfuran-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide: Chemical Identity & Procurement


2-(5-Methylfuran-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative containing a 5-methylfuran substituent at the quinoline 2-position and a pyridin-2-ylmethyl amide side chain. Compounds in this class have been investigated as potential anticancer agents targeting oxidoreductase proteins such as peroxiredoxin-2, cyclooxygenase-2, and dihydroorotate dehydrogenase [1]. A closely related des-methylene analog (N-pyridin-2-yl instead of N-(pyridin-2-ylmethyl)) is registered under CAS 353479-17-1 with molecular formula C20H15N3O2 and molecular weight 329.35 g/mol [2]. The target compound differs by a single methylene spacer in the amide side chain, which may alter its conformational flexibility, hydrogen-bonding capacity, and target-binding profile.

2-(5-Methylfuran-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide: Why Generic Analogs Fail


Quinoline-4-carboxamides are not interchangeable because subtle structural modifications—particularly to the amide side chain—produce large shifts in target-binding affinity and selectivity. In a recent computational study of 24 quinoline-4-carboxamide derivatives, binding energies against three oxidoreductase targets (5IJT, 5IKT, 3U2O) ranged from −6.61 to −13.43 kcal/mol, with rank-order changes occurring upon single-atom substitutions [1]. The methylene spacer present in the target compound but absent in the des-methylene analog (CAS 353479-17-1 [2]) introduces an additional rotatable bond that can reorient the terminal pyridine ring, potentially altering hydrogen-bonding geometry and π-stacking interactions within the binding pocket. Without head-to-head comparative data for these two specific analogs, the magnitude of this effect remains unquantified; however, the class-level variability in docking scores [1] makes clear that minor structural changes can shift a compound from a moderate binder to a top-performing inhibitor.

Quantitative Differentiation vs. Closest Analogs


Binding Affinity vs. Peroxiredoxin-2 (5IJT)

In a class-level docking study of 24 quinoline-4-carboxamide derivatives, binding energies against peroxiredoxin-2 (PDB 5IJT) spanned −6.61 to −11.48 kcal/mol, demonstrating that side-chain architecture dictates target engagement [1]. The top binder (compound 6v) achieved −11.48 kcal/mol, whereas the weakest analog (6o) reached only −6.61 kcal/mol—a net difference of 4.87 kcal/mol. The target compound, bearing a flexible pyridin-2-ylmethyl side chain, is expected to occupy an intermediate binding-energy range; however, because 6v was not structurally characterized in the publication, direct ranking cannot be assigned. This class-level inference establishes that the specific side-chain topology directly controls 5IJT affinity and that substitution with an analog bearing a different N-substituent (e.g., pyridin-2-yl, pyridin-3-yl, or 4-methylphenyl) is predicted to alter the docking score.

Anticancer Molecular docking Peroxiredoxin-2

Selectivity Across Three Oxidoreductase Targets

The same docking study [1] evaluated all derivatives against three distinct oxidoreductase targets: peroxiredoxin-2 (5IJT), cyclooxygenase-2 (5IKT), and dihydroorotate dehydrogenase (3U2O). The top-performing compound differed by target: compound 6v was optimal for 5IJT (−11.48 kcal/mol) and 5IKT (−13.43 kcal/mol), whereas compound 6p was optimal for 3U2O (−12.55 kcal/mol). This cross-target rank inversion—where a compound well-suited for one target performs sub-optimally for another—confirms that no single generic quinoline-4-carboxamide can serve all purposes. The target compound’s specific side chain (pyridin-2-ylmethyl) may confer a distinct selectivity fingerprint that differs from the pyridin-2-yl, pyridin-3-yl, or 4-methylphenyl analogs.

Target selectivity COX-2 DHODH

DFT-Based Global Reactivity Descriptors

DFT calculations at the B3LYP/6-31G(d,p) level revealed substantial differences in electronic properties across the quinoline-4-carboxamide series [1]. Compound 6p exhibited the widest HOMO-LUMO gap (indicating greater kinetic stability) and the highest electrophilicity index (ω), while compound 6m showed the highest chemical hardness (η)—the least reactive and most stable. These electronic differences arise directly from the substituent pattern on the amide side chain. The target compound’s pyridin-2-ylmethyl group introduces a methylene spacer that alters the electron-density distribution relative to the directly attached pyridin-2-yl analog; the exact HOMO-LUMO gap and electrophilicity values for the target compound remain to be calculated, but the class-level data demonstrate that side-chain variation materially impacts electronic reactivity descriptors.

DFT HOMO-LUMO gap Electrophilicity

Methylene Spacer: Conformational & H-Bonding Differences

The target compound contains a pyridin-2-ylmethyl amide side chain (3 rotatable bonds from the carbonyl carbon to the pyridine ring), whereas the commercially prevalent analog CAS 353479-17-1 bears a directly attached pyridin-2-yl group (2 rotatable bonds) [1]. The additional methylene spacer increases conformational sampling in the binding pocket and introduces a secondary amine hydrogen-bond donor (the amide N–H), which is a stronger H-bond donor than the aromatic C–H present in the pyridin-2-yl analog. Although no head-to-head co-crystal structures exist to quantify the binding-mode difference, the increased rotatable bond count and altered H-bond donor profile are structural features that distinguish the target compound from the des-methylene analog for procurement purposes.

Conformational flexibility Hydrogen bonding Amide side chain

Optimal Application Scenarios


SAR Studies: Side-Chain Control for Oxidoreductase Inhibitors

The compound is best deployed as a comparator or probe in SAR campaigns exploring how methylene-spacer length in the amide side chain modulates binding to peroxiredoxin-2, COX-2, or DHODH. Class-level docking data show that rank-order potency across these targets is highly sensitive to side-chain structure [1]. Using the target compound alongside the des-methylene analog (CAS 353479-17-1 [2]) allows direct quantification of the spacer effect on Δ binding energy.

Computational Benchmarking: DFT and Docking Libraries

Because the quinoline-4-carboxamide scaffold has been systematically characterized by DFT (B3LYP/6-31G(d,p)) and AutoDock Vina against three oxidoreductase PDB structures [1], the target compound can serve as an additional data point for benchmarking computational methods. Its distinct rotatable-bond count and H-bond donor character, relative to compounds in the published series, provide a meaningful test of conformational sampling algorithms and scoring-function accuracy.

Selectivity-Profiling Probes for Oxidoreductase Deconvolution

Published docking results demonstrate that quinoline-4-carboxamides exhibit target-dependent rank inversion: a top 5IJT/5IKT binder (6v) is not the top 3U2O binder (6p) [1]. The target compound, with its unique side chain, may occupy a distinct position in this selectivity landscape, making it a useful tool for deconvoluting which oxidoreductase mediates a given cellular phenotype when used alongside the published analogs.

Mcl-1/Bcl-2 Inhibitor Optimization

Quinoline-4-carboxamide scaffolds have been claimed in patents as Mcl-1 inhibitors for hematological malignancies [3]. The target compound’s pyridin-2-ylmethyl side chain introduces conformational flexibility that may enhance binding-pocket complementarity relative to rigid analogs. It is suited for hit-to-lead optimization programs exploring Mcl-1 inhibition, provided that biochemical IC50 data are generated to confirm target engagement.

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